molecular formula C14H20NNaO11 B1532710 Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 149368-06-9

Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No. B1532710
CAS RN: 149368-06-9
M. Wt: 401.3 g/mol
InChI Key: RCSGFYXVBIMRPV-WYBHFVFNSA-M
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Description

Disaccharide product of the digestion of Hyaluronic Acid with Chondroitinase.

Scientific Research Applications

Multicomponent Reactions and Synthesis of Biomedically Relevant Compounds

Multicomponent reactions (MCRs) represent a cornerstone in synthetic organic chemistry, offering efficient pathways to complex molecular architectures from simple substrates in a single reaction step. One such application involves the sodium acetate-catalyzed transformation of salicylaldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one, resulting in the rapid formation of 4-pyrano-substituted 2-amino-4H-chromenes. These compounds exhibit promise for biomedical applications due to their potential pharmacological activities (Vereshchagin et al., 2015).

Synthesis of Disaccharide Fragments of Dermatan Sulfate

The compound has also been implicated in the synthesis of complex disaccharides, such as the dermatan sulfate fragment. This involves the coupling of d-galactose derivatives with l-iduronic acid ester derivatives, showcasing the compound's utility in constructing sulfated oligosaccharides relevant to biological systems (Barroca & Jacquinet, 2000).

Green Synthesis of Pyran Derivatives

Sodium alginate, a naturally occurring sodium salt, demonstrates an effective catalysis in the domino synthesis of various 2-amino-3-cyano-4H-pyran annulated derivatives. This showcases the compound's role in promoting green chemistry principles, where renewable catalysts enable the synthesis of medicinally important compounds (Dekamin et al., 2016).

Structural Studies of Sodium Salts

Research into the structure of sodium salts derived from organic compounds, including antibiotics and anticoagulants, provides insights into their molecular geometry, bonding, and potential interactions in biological systems. For example, the crystal structure analysis of a new class of β-lactam antibiotics reveals insights into the arrangement and interaction of sodium ions within the crystal lattice, which could inform the design of new antibiotics with improved properties (Oyama et al., 1994).

properties

IUPAC Name

sodium;(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10+,11+,12+,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSGFYXVBIMRPV-WYBHFVFNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NNaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Reactant of Route 3
Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Reactant of Route 4
Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Reactant of Route 5
Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Reactant of Route 6
Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

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